molecular formula C11H18N4O2 B2604105 tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate CAS No. 2091447-06-0

tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate

Cat. No.: B2604105
CAS No.: 2091447-06-0
M. Wt: 238.291
InChI Key: BGNSIHROHZERFD-UHFFFAOYSA-N
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Description

  • The tert-butyl group is usually introduced via a nucleophilic substitution reaction.
  • tert-Butyl chloride or tert-butyl bromide can be used as the alkylating agents in the presence of a base like potassium carbonate.
  • Carbamate Formation:

    • The final step involves the formation of the carbamate group.
    • This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Industrial Production Methods:

    While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate typically involves the following steps:

    • Formation of the Pyrazolo[1,5-a]pyrimidine Core:

      • The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.
      • Reaction conditions often include heating the mixture in a suitable solvent like ethanol or acetic acid, sometimes under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
      • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
    • Reduction:

      • Reduction reactions can target the carbamate group or the heterocyclic core.
      • Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
    • Substitution:

      • Nucleophilic substitution reactions can occur at the tert-butyl group or the carbamate nitrogen.
      • Reagents such as alkyl halides or acyl chlorides are commonly employed.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or triethylamine.

    Major Products:

      Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyrimidine core.

      Reduction: Reduced forms of the carbamate or heterocyclic core.

      Substitution: Substituted derivatives with various functional groups replacing the tert-butyl or carbamate groups.

    Scientific Research Applications

    Chemistry:

    • The compound serves as a building block for synthesizing more complex molecules.
    • It is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology:

    • It has potential applications in drug discovery and development.
    • The compound can be used as a probe to study biological pathways and enzyme interactions.

    Medicine:

    • Research into its pharmacological properties could lead to the development of new therapeutic agents.
    • It may exhibit activity against certain diseases or conditions, making it a candidate for further investigation.

    Industry:

    • The compound can be used in the development of new materials with specific properties.
    • It may find applications in the production of agrochemicals, dyes, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to interfere with biological pathways. The carbamate group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.

    Comparison with Similar Compounds

    • tert-butyl N-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate:

      • Similar structure with a methyl group at the 6-position.
      • Exhibits different chemical and biological properties due to the presence of the methyl group.
    • tert-butyl N-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate:

      • Contains a triazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrimidine.
      • Different reactivity and potential applications.

    Uniqueness:

    • The unique combination of the pyrazolo[1,5-a]pyrimidine core and the tert-butyl carbamate group gives tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate distinct chemical properties.
    • Its structure allows for specific interactions with biological targets, making it a valuable tool in scientific research.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h7,12H,4-6H2,1-3H3,(H,14,16)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BGNSIHROHZERFD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)NC1=C2NCCCN2N=C1
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H18N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    238.29 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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